Ethyl 2,4,4-trimethylpent-2-enoate
Overview
Description
Ethyl 2,4,4-trimethylpent-2-enoate is an organic compound with the molecular formula C₁₀H₁₈O₂. It is an ester derived from the corresponding carboxylic acid and ethanol. This compound is known for its unique structure, which includes a double bond and multiple methyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4,4-trimethylpent-2-enoate can be synthesized through various methods. One common approach involves the esterification of 2,4,4-trimethylpent-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Grignard reagent. In this approach, 2,4,4-trimethylpent-2-en-1-ol is reacted with ethyl magnesium bromide, followed by acidification to yield the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to maximize yield and efficiency. Large-scale esterification reactions are carried out in reactors equipped with distillation columns to remove water and drive the reaction to completion. The use of catalysts such as p-toluenesulfonic acid or ion-exchange resins can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4,4-trimethylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 2,4,4-trimethylpent-2-enoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester can yield the corresponding alcohol, 2,4,4-trimethylpent-2-en-1-ol, using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with ammonia can produce the corresponding amide, 2,4,4-trimethylpent-2-enamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in an organic solvent such as ethanol.
Major Products Formed
Oxidation: 2,4,4-trimethylpent-2-enoic acid.
Reduction: 2,4,4-trimethylpent-2-en-1-ol.
Substitution: 2,4,4-trimethylpent-2-enamide or other substituted derivatives.
Scientific Research Applications
Ethyl 2,4,4-trimethylpent-2-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,4,4-trimethylpent-2-enoate depends on its specific application. In chemical reactions, the ester group can undergo nucleophilic attack, leading to various transformations. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl 2,4,4-trimethylpent-2-enoate can be compared with similar compounds such as:
Ethyl 2,4,4-trimethylpentanoate: Lacks the double bond present in this compound, resulting in different reactivity and properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in boiling point and solubility.
2,4,4-trimethylpent-2-enoic acid: The corresponding carboxylic acid, which has different acidity and reactivity compared to the ester.
This compound is unique due to its specific combination of a double bond and multiple methyl groups, which influence its chemical behavior and applications.
Properties
IUPAC Name |
ethyl (E)-2,4,4-trimethylpent-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-6-12-9(11)8(2)7-10(3,4)5/h7H,6H2,1-5H3/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSPLBAXDGTACK-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C(C)(C)C)/C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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